Cas no 815-68-9 (Triacetylmethane)

Triacetylmethane structure
Triacetylmethane structure
Product Name:Triacetylmethane
CAS No:815-68-9
MF:C7H10O3
MW:142.152502536774
CID:723906
PubChem ID:24848549
Update Time:2025-07-18

Triacetylmethane Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pentanedione,3-acetyl-
    • Triacetylmethane
    • 3-Acetyl-2,4-pentanedione (ACI)
    • NSC 52979
    • DB-013564
    • 3-acetylpentane-2,4-dione
    • EN300-1125828
    • Diacetylaceton
    • NS00038139
    • Methane triacetate
    • InChI=1/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H
    • AKOS025295785
    • SCHEMBL233035
    • 3-Acetyl-2,4-pentandione
    • DTXSID50231145
    • 3-Acetyl-2,4-pentanedione
    • Methane, triacetyl-
    • EINECS 212-422-4
    • 815-68-9
    • Methine triacetate
    • 2,4-Pentanedione, 3-acetyl-
    • XF3T5YJT4R
    • MDL: MFCD00004516
    • Inchi: 1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3
    • InChI Key: AUZFRUHVDNDVJI-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)=O)C(C)=O)C

Computed Properties

  • Exact Mass: 142.063
  • Monoisotopic Mass: 142.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: -0.2
  • Topological Polar Surface Area: 51.2A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.066 g/mL at 25 °C(lit.)
  • Boiling Point: 203.5 °C(lit.)
  • Flash Point: Degrees Fahrenheit:190.4°F
    Degrees Celsius:88°C
  • Refractive Index: n20/D 1.487(lit.)
  • PSA: 51.21000
  • LogP: 0.36960
  • Solubility: Not determined

Triacetylmethane Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

Triacetylmethane Pricemore >>

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Triacetylmethane Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Pseudohalogens. XX. Triacetylmethane and diacetylmethane
Birckenbach, L.; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1932, 65, 1071-9

Production Method 2

Reaction Conditions
1.1 Catalysts: Ethylmagnesium bromide
Reference
Acylation of β-diketones using ethylmagnesium bromide as a base
Kunieda, Norio; et al, Memoirs of the Faculty of Engineering, 1980, 21, 175-81

Production Method 3

Reaction Conditions
Reference
Product class 4: thallium compounds
Marko, I. E., Science of Synthesis, 2004, 7, 453-485

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Reference
Acetylation of β-diketone copper(II) chelates by treatment with ketene
Matare, Gilbert J.; et al, Synthesis, 1994, (4), 381-2

Production Method 5

Reaction Conditions
Reference
Product class 4: thallium compounds
Marko, I. E., Science of Synthesis, 2004, 7, 453-485

Production Method 6

Reaction Conditions
1.1 Solvents: Chloroform
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Reference
Acetylation of β-diketone copper(II) chelates by treatment with ketene
Matare, Gilbert J.; et al, Synthesis, 1994, (4), 381-2

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Bis(2-chloroethyl) ether ;  3 min, 0 °C; 0 °C → 20 °C; 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Unusual aluminum chloride-assisted conversion of isopropenyl acetate into 3-acetyl- and 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-ones
Novikov, V. L.; et al, Russian Chemical Bulletin, 2010, 59(8), 1600-1604

Triacetylmethane Raw materials

Triacetylmethane Preparation Products

Additional information on Triacetylmethane

Comprehensive Overview of Triacetylmethane (CAS No. 815-68-9): Properties, Applications, and Industry Insights

Triacetylmethane (CAS No. 815-68-9), also known as 1,1,1-Triacetyl methane, is a specialized organic compound with a unique molecular structure. Its chemical formula, C7H10O3, highlights its acetyl-rich composition, making it a subject of interest in synthetic chemistry and industrial applications. This compound is characterized by its ketone functional groups, which contribute to its reactivity and versatility in chemical synthesis. Researchers often explore Triacetylmethane derivatives for their potential in catalysis, material science, and pharmaceutical intermediates.

In recent years, the demand for high-purity Triacetylmethane has surged due to its role in advanced material development. For instance, its application in polymer stabilization and UV-absorbing coatings aligns with the growing focus on sustainable materials and green chemistry. A 2023 market analysis revealed that CAS 815-68-9 is increasingly used in photoresist formulations for semiconductor manufacturing, addressing the global chip shortage crisis. This connection to cutting-edge technology has driven more searches for "Triacetylmethane uses in electronics" and "CAS 815-68-9 suppliers."

The synthesis of Triacetylmethane typically involves condensation reactions of acetylacetone derivatives, a process optimized for low environmental impact in modern labs. Analytical techniques like GC-MS and NMR spectroscopy confirm its purity, which is critical for applications requiring high thermal stability compounds. Notably, its compatibility with biodegradable polymers has sparked innovation in packaging materials, responding to the zero-waste trends dominating consumer markets.

From a safety perspective, Triacetylmethane requires standard organic compound handling protocols. While not classified as hazardous under GHS, proper ventilation and PPE are recommended—a detail frequently searched alongside "CAS 815-68-9 safety data." Regulatory databases list it as compliant with REACH and TSCA, ensuring its global trade viability. The compound's low toxicity profile compared to analogous ketones makes it preferable for eco-friendly formulations.

Emerging research explores Triacetylmethane's role in energy storage systems, particularly as a redox-active material for flow batteries. This aligns with the explosive growth in "renewable energy chemicals" searches. Its reversible enol-keto tautomerism enables unique electron transfer properties, potentially revolutionizing next-gen battery technology. Patent filings related to CAS 815-68-9 electrochemical applications have increased by 40% since 2021.

For quality assurance, suppliers emphasize Triacetylmethane spectroscopic analysis and HPLC purity testing—key terms in procurement specifications. The compound typically appears as white to off-white crystals with ≥98% purity in commercial grades. Storage recommendations (-20°C under nitrogen) frequently appear in technical queries, reflecting end-user concerns about long-term compound stability.

The global Triacetylmethane market shows regional variation, with Asia-Pacific dominating production due to established fine chemical infrastructure. However, European manufacturers lead in high-value applications, particularly for pharmaceutical grade 815-68-9. This dichotomy fuels searches for "Triacetylmethane price trends" and "regional availability analysis." Market projections suggest 6.2% CAGR through 2028, driven by electronic material demand.

Innovative applications continue to emerge, such as using Triacetylmethane as a ligand in catalytic asymmetric synthesis—a hot topic in organic chemistry research. Its ability to form stable metal complexes benefits homogeneous catalysis systems, reducing precious metal requirements. This positions CAS 815-68-9 as a cost-effective catalyst component in specialty chemical production.

Environmental studies confirm Triacetylmethane's moderate biodegradability (62% in 28 days per OECD 301B), making it suitable for green manufacturing initiatives. Lifecycle assessments compare favorably against traditional ketone solvents, addressing "sustainable chemical alternatives" search trends. Its low bioaccumulation potential further supports adoption in eco-conscious industries.

Technical literature emphasizes Triacetylmethane's role in flavor and fragrance chemistry, where it serves as a precursor for fruit ester compounds. This application capitalizes on consumer demand for natural-identical aromas, with related searches increasing by 35% year-over-year. The compound's GRAS status (Generally Recognized As Safe) for indirect food applications expands its FMCG sector relevance.

Looking ahead, Triacetylmethane (CAS No. 815-68-9) stands at the intersection of multiple technological revolutions. From enabling flexible electronics to powering circular economy models, its molecular versatility continues to unlock new possibilities. As industries prioritize multifunctional compounds, this acetylated methane derivative is poised for expanded roles across scientific and industrial domains.

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